molecular formula C11H14N4OS2 B4518657 N-(5-methyl-1,3-thiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

N-(5-methyl-1,3-thiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B4518657
M. Wt: 282.4 g/mol
InChI Key: DJLQGHVIWYDOEC-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C11H14N4OS2 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(isopropylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is 282.06090343 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methodologies for synthesizing various thiazole derivatives, including compounds structurally related to 2-(isopropylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide. These syntheses often aim at exploring the chemical reactivity, creating novel compounds with potential biological activities, or understanding the structural dynamics of thiazole derivatives. For instance, the synthesis of novel thiazolo[5,4-d]pyrimidines used 2-methylsulphanyl-5-aminothiazole-4-carboxamide as a precursor, demonstrating the chemical versatility of thiazole derivatives in creating heteroaryl motifs with potential pharmacological properties (Chattopadhyay et al., 2010).

Biological Activities and Potential Therapeutic Applications

Several studies have investigated the biological activities of thiazole derivatives, identifying compounds with promising therapeutic applications. For example, the discovery of potent, orally active inhibitors based on the thiazolone structure, such as AMG 221, highlights the potential of these compounds in medical applications. AMG 221 showed efficacy in reducing blood glucose and insulin levels in diet-induced obesity mice, indicating its potential as a therapeutic agent (Véniant et al., 2010).

Antiviral and Antimicrobial Applications

The exploration of thiazole derivatives for antiviral and antimicrobial activities has led to the identification of compounds with significant efficacy against various pathogens. For instance, certain thiazole C-nucleosides demonstrated in vitro activity against herpes virus and potential as inhibitors of purine nucleotide biosynthesis, showcasing the antiviral capabilities of thiazole derivatives (Srivastava et al., 1977).

Antitumor and Anticancer Properties

The search for new antitumor agents has also involved thiazole derivatives, with some compounds showing potent antitumor activity in preclinical assays. The dual Src/Abl kinase inhibitor BMS-354825 is a notable example, demonstrating significant antiproliferative activity against both hematological and solid tumor cell lines (Lombardo et al., 2004).

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS2/c1-6(2)13-11-14-8(5-17-11)9(16)15-10-12-4-7(3)18-10/h4-6H,1-3H3,(H,13,14)(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLQGHVIWYDOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CSC(=N2)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methyl-1,3-thiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
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N-(5-methyl-1,3-thiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
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N-(5-methyl-1,3-thiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Reactant of Route 4
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N-(5-methyl-1,3-thiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Reactant of Route 5
N-(5-methyl-1,3-thiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Reactant of Route 6
N-(5-methyl-1,3-thiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.